N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
Description
N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide: is a complex organic compound characterized by the presence of fluorine, tetrazole, triazole, and benzamide functional groups
Properties
IUPAC Name |
N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN8O/c1-10-22-24-25-26(10)15-8-13(5-6-14(15)18)21-17(27)12-4-2-3-11(7-12)16-19-9-20-23-16/h2-9H,1H3,(H,21,27)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCNSVVNJQGCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC(=C3)C4=NC=NN4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Tetrazole Ring: This step involves the cyclization of a suitable nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.
Coupling Reactions: The final step involves coupling the synthesized intermediates using amide bond formation techniques, typically employing coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the chemical industry.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of key metabolic enzymes or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
- N-[4-bromo-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
- N-[4-iodo-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
Uniqueness
The presence of the fluorine atom in N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
